molecular formula C24H18F3NO3 B585693 2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione CAS No. 878663-12-8

2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione

Cat. No.: B585693
CAS No.: 878663-12-8
M. Wt: 425.407
InChI Key: HBVJWKXCFVAHNT-OAQYLSRUSA-N
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Description

2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of phenyl, trifluoromethyl, and isoindole groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization with phenyl and trifluoromethyl groups. Common synthetic routes may include:

    Formation of Isoindole Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Phenylboronic acid with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione stands out due to its combination of phenyl, trifluoromethyl, and isoindole groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVJWKXCFVAHNT-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40740655
Record name 2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878663-12-8
Record name 2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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